BenchChemオンラインストアへようこそ!

8,12-iso-iPF2α-VI

Oxidative Stress Lipid Peroxidation Biomarker Specificity

8,12-iso-iPF2α-VI is a specific F₂-isoprostane isomer that is generated through the non-enzymatic, free radical-induced peroxidation of arachidonic acid in membrane phospholipids. It has been identified as the predominant isoprostane formed during this process in humans, and as such, it is widely established as a robust and quantitative biomarker for in vivo lipid peroxidation and oxidative stress.

Molecular Formula C20H34O5
Molecular Weight 354.5
Cat. No. B1162996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,12-iso-iPF2α-VI
Synonyms12-iso-5(R),6E,14Z-Prostaglandin F2α
Molecular FormulaC20H34O5
Molecular Weight354.5
Structural Identifiers
SMILESO[C@@H]1C[C@H](O)[C@H](/C=C/C(O)CCCC(O)=O)[C@@H]1C/C=CCCCCC
InChIInChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1
InChIKeyRZCPXIZGLPAGEV-DCOIXEBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,12-iso-iPF2α-VI: A Quantitative Biomarker of Lipid Peroxidation for Oxidative Stress Research


8,12-iso-iPF2α-VI is a specific F₂-isoprostane isomer that is generated through the non-enzymatic, free radical-induced peroxidation of arachidonic acid in membrane phospholipids . It has been identified as the predominant isoprostane formed during this process in humans, and as such, it is widely established as a robust and quantitative biomarker for in vivo lipid peroxidation and oxidative stress [1].

Why 8,12-iso-iPF2α-VI Cannot Be Replaced by Other Isoprostanes in Critical Research Applications


While the F₂-isoprostane family comprises a multitude of isomers formed from lipid peroxidation, they are not functionally equivalent nor interchangeable as research tools. The choice of which isomer to measure carries significant biological implications. For example, the commonly used 8-iso-PGF2α (iPF2α-III) can be generated through both non-enzymatic oxidative stress and enzymatic cyclooxygenase (COX)-dependent pathways, thus confounding its interpretation as a pure marker of oxidative damage [1]. In contrast, 8,12-iso-iPF2α-VI is formed exclusively through free radical mechanisms, making it a more specific indicator of true oxidative stress. Furthermore, unlike other isomers that show inverse associations with certain disease risks, 8,12-iso-iPF2α-VI demonstrates unique correlation profiles with specific neuropathologies (e.g., Alzheimer's disease) and inflammatory pathways that are not observed with other isoprostanes [2], [3]. These distinct biological associations and biochemical origins mean that substituting 8,12-iso-iPF2α-VI with another isoprostane will lead to different, and potentially misleading, experimental outcomes.

8,12-iso-iPF2α-VI: A Quantitative Evidence Guide for Differentiating Research Applications


8,12-iso-iPF2α-VI vs. 8-iso-PGF2α: Specificity in Oxidative Stress Pathways

The isoprostane 8-iso-PGF2α (also known as iPF2α-III) can be formed via both non-enzymatic free radical peroxidation and enzymatic cyclooxygenase (COX) activity. In contrast, 8,12-iso-iPF2α-VI is generated solely by the non-enzymatic, free radical pathway [1]. This difference in origin is a critical point of differentiation for studies aiming to isolate oxidative damage.

Oxidative Stress Lipid Peroxidation Biomarker Specificity

8,12-iso-iPF2α-VI in Alzheimer's Disease: Quantitative Differentiation from Other Neurodegenerative Conditions

8,12-iso-iPF2α-VI is markedly elevated in the brains of Alzheimer's Disease (AD) patients but not in those with frontotemporal dementia (FTD). A comparative study found AD patients had significantly higher levels in both the frontal and temporal cortex compared to both FTD patients and healthy controls. This differential expression makes it a valuable tool for studying AD-specific oxidative pathology. [1]

Alzheimer's Disease Neurodegeneration Differential Diagnosis

8,12-iso-iPF2α-VI Quantitatively Links Oxidative Damage to Cognitive Deficits in Konzo Disease

In children with konzo, a neurological disease linked to cyanogenic poisoning, 8,12-iso-iPF2α-VI levels are not just elevated but are quantitatively associated with the degree of cognitive deficit. A regression model showed that 8,12-iso-iPF2α-VI was a significant predictor of cognitive performance, a relationship that was not significant for motor proficiency [1].

Konzo Neurotoxicity Cognitive Impairment

8,12-iso-iPF2α-VI in Down's Syndrome: Quantifying Early-Stage Lipid Peroxidation

In individuals with Down's syndrome, urinary levels of 8,12-iso-iPF2α-VI were found to be significantly elevated compared to age- and sex-matched healthy controls. Furthermore, these elevated levels showed a positive correlation with the duration of the disease, suggesting it tracks cumulative oxidative burden [1].

Down's Syndrome Oxidative Stress Disease Progression

Analytical Sensitivity: 8,12-iso-iPF2α-VI Quantitation via Validated LC-MS/MS Methodology

A validated LC-MS/MS method for quantifying 8,12-iso-iPF2α-VI and another isoprostane (iPF2α-III) has been established in biological matrices. The method demonstrates high precision and accuracy for 8,12-iso-iPF2α-VI in a range of relevant samples, providing a reliable and sensitive quantitative framework for research use [1].

Analytical Chemistry LC-MS/MS Method Validation

8,12-iso-iPF2α-VI in Cardiovascular Research: A Specific Marker of Atherosclerosis-Related Lipid Peroxidation

Plasma levels of 8,12-iso-iPF2α-VI have been shown to be significantly elevated in a mouse model of atherosclerosis. In LDLR knockout mice on a high-fat diet, a known model for atherosclerosis, 8,12-iso-iPF2α-VI levels were further increased, establishing a direct link between this specific isoprostane and atherosclerotic pathology [1].

Atherosclerosis Cardiovascular Disease Lipid Peroxidation

Optimal Research Applications for 8,12-iso-iPF2α-VI Based on Quantitative Evidence


Differentiating Alzheimer's Disease Pathology from Other Dementias in Preclinical Models

Given its specific and marked elevation in AD brain tissue but not in frontotemporal dementia (FTD), 8,12-iso-iPF2α-VI serves as a superior biomarker for isolating AD-related oxidative damage. Researchers can use it to distinguish AD-specific pathology in transgenic mouse models or to validate the disease-modifying effects of novel therapeutics targeting oxidative stress pathways in the brain [1].

Quantifying Oxidative Damage and Monitoring Therapeutic Response in Neurotoxicology Studies

The strong, quantitative link between serum 8,12-iso-iPF2α-VI levels and cognitive deficits in konzo establishes it as a robust mechanistic biomarker. In studies of neurotoxic exposure or in assessing the efficacy of neuroprotective agents (e.g., antioxidants), measuring this compound provides a direct, functional correlate to a key clinical outcome (cognition), moving beyond simple exposure markers [2].

Investigating the Role of Pure Oxidative Stress in Inflammatory and Metabolic Diseases

In studies where distinguishing between COX-mediated inflammation and non-enzymatic oxidative stress is critical (e.g., in certain cancers, metabolic syndrome, or atherosclerosis), 8,12-iso-iPF2α-VI is the preferred biomarker. Its exclusive formation via free radical mechanisms ensures that measurements are not confounded by concurrent inflammatory processes, providing a cleaner signal for oxidative damage [3].

Longitudinal Studies of Disease Progression and Antioxidant Intervention Efficacy

The demonstrated correlation of urinary 8,12-iso-iPF2α-VI levels with the duration of Down's syndrome highlights its utility as a marker of cumulative oxidative burden over time. This makes it an ideal endpoint for long-term, longitudinal studies monitoring disease progression or for clinical trials designed to evaluate the sustained impact of chronic antioxidant therapies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,12-iso-iPF2α-VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.